4-(benzylsulfonyl)benzyl 4-butoxybenzoate
Overview
Description
4-(benzylsulfonyl)benzyl 4-butoxybenzoate is an organic compound that features a benzylsulfonyl group attached to a benzyl moiety, which is further esterified with 4-butoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)benzyl 4-butoxybenzoate typically involves a multi-step process:
Formation of Benzylsulfonyl Chloride: This is achieved by reacting benzyl chloride with sulfur dioxide and chlorine gas under controlled conditions.
Nucleophilic Substitution: The benzylsulfonyl chloride is then reacted with 4-hydroxybenzyl alcohol to form 4-(benzylsulfonyl)benzyl alcohol.
Esterification: Finally, the 4-(benzylsulfonyl)benzyl alcohol is esterified with 4-butoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfonyl)benzyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: this compound sulfone.
Reduction: 4-(benzylsulfonyl)benzyl 4-butoxybenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzylsulfonyl)benzyl 4-butoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)benzyl 4-butoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active benzylsulfonyl moiety, which can then interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzylsulfonyl)benzyl 4-chlorobenzoate
- 4-(benzylsulfonyl)benzyl 4-methoxybenzoate
- 4-(benzylsulfonyl)benzyl 4-ethoxybenzoate
Uniqueness
4-(benzylsulfonyl)benzyl 4-butoxybenzoate is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(4-benzylsulfonylphenyl)methyl 4-butoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5S/c1-2-3-17-29-23-13-11-22(12-14-23)25(26)30-18-20-9-15-24(16-10-20)31(27,28)19-21-7-5-4-6-8-21/h4-16H,2-3,17-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAYXQWOBKQGGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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